![molecular formula C18H19NO2 B2477608 2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone CAS No. 477333-95-2](/img/structure/B2477608.png)
2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Marine-Derived Fungal Compounds
One study focuses on the isolation of new naphthalenones from the marine-derived fungus Leptosphaerulina chartarum 3608. Among the compounds isolated, a derivative exhibited moderate anti-inflammatory activity by inhibiting nitric oxide production in stimulated cells, indicating potential therapeutic applications in inflammation-related conditions (Zhang et al., 2018).
Photoreaction Enhancement
Research on the photo-Claisen-type rearrangement of aryl naphthylmethyl ethers reveals that using a microreactor/flow system can dramatically enhance reaction efficiency and product selectivity. This finding has implications for improving synthetic methodologies in chemical research (Maeda et al., 2012).
Stereospecific Conversion
Another study demonstrates the highly stereospecific conversion of C-centrochirality in a dihydro-2H-1,1′-binaphthalenol into axial chirality of a dihydro-1,1′-binaphthalene. This process provides a potential method for accessing nonracemic 1,1′-binaphthalenes, showcasing a valuable technique for the synthesis of chiral compounds (Hattori et al., 2001).
Base-Catalyzed Synthesis
A base-catalyzed synthesis approach has been outlined for creating highly functionalized 8-aryl-3,4-dihydro-2(1H)-naphthalenones from 2H-pyran-2-ones. This synthesis pathway offers a general and efficient method for the production of these compounds, which could have various applications in material science and pharmaceutical research (Ram et al., 2002).
Cytotoxic and Anticancer Activities
Research has identified new naphthalenone compounds from Juglans mandshurica with significant anticancer activities, highlighting the potential of these compounds in developing new cancer therapies (Guo et al., 2015). Additionally, two new naphthalenones isolated from Diospyros undulata stem bark exhibited strong cytotoxicity against cancer cell lines, further underscoring the potential medicinal applications of naphthalenone derivatives (Suchaichit et al., 2018).
Properties
IUPAC Name |
2-[(4-methoxyanilino)methyl]-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-16-10-8-15(9-11-16)19-12-14-7-6-13-4-2-3-5-17(13)18(14)20/h2-5,8-11,14,19H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJNAJKCJVYRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride](/img/structure/B2477533.png)
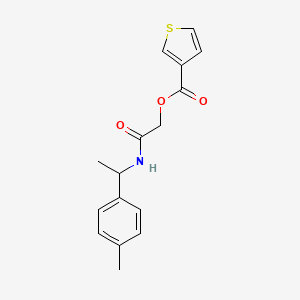
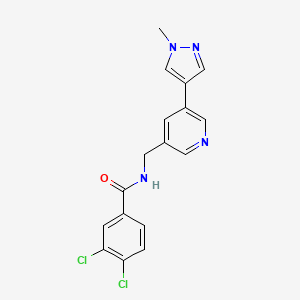
![1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2477537.png)
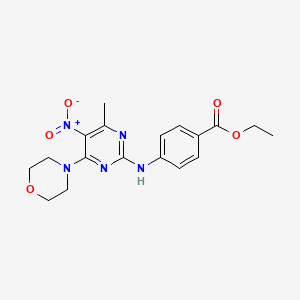
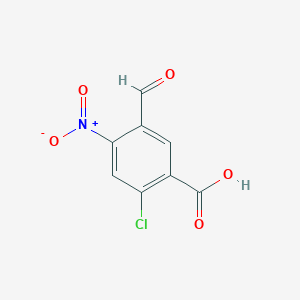
![N-(3-chloro-2-methylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2477542.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/no-structure.png)


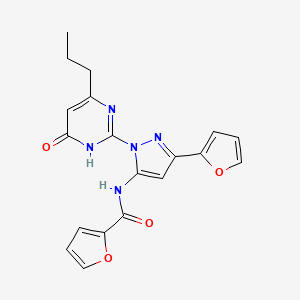
![3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2477548.png)
